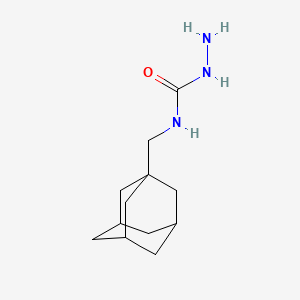

N-(1-adamantylmethyl)hydrazinecarboxamide

Description

N-(1-Adamantylmethyl)hydrazinecarboxamide is a hydrazinecarboxamide derivative featuring an adamantylmethyl substituent. The adamantane moiety confers high lipophilicity and structural rigidity, which may enhance blood-brain barrier penetration and receptor binding affinity.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantylmethyl)-3-aminourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O/c13-15-11(16)14-7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7,13H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINNCCNNLCKKGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-adamantylmethyl)hydrazinecarboxamide typically involves the reaction of adamantane derivatives with appropriate reagents to introduce the aminourea functionality. One common method involves the reaction of 1-adamantylmethylamine with isocyanates under controlled conditions to form the desired aminourea compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Step 1: Esterification of Adamantane-1-Carboxylic Acid

Adamantane-1-carboxylic acid undergoes esterification with methanol under acidic catalysis (H₂SO₄) to form methyl adamantane-1-carboxylate.

-

Reagents : Methanol, H₂SO₄ (98%)

-

Conditions : Reflux, TLC monitoring (n-hexane/ethyl acetate/dichloromethane, 2:1:1)

Step 2: Hydrazinolysis to Form Adamantane-1-Carbohydrazide

The methyl ester reacts with hydrazine hydrate to yield adamantane-1-carbohydrazide.

-

Reagents : Hydrazine hydrate (80%)

-

Conditions : Reflux, isolation via ice-water precipitation

Step 3: Substitution Reactions

The carbohydrazide intermediate reacts with electrophiles (e.g., isocyanates) to form hydrazinecarboxamide derivatives. For example:

-

Reaction with alkyl/aryl isocyanates :

Adamantane-1-carbohydrazide + R–NCO → N-(1-adamantylmethyl)hydrazinecarboxamide derivatives .

Key Reaction Types

The compound participates in the following reactions:

Oxidation

The hydrazine moiety can undergo oxidation to form diazenes or other oxidized products.

Reduction

The carboxamide group can be reduced to primary amines.

Substitution

The aminourea group reacts with electrophiles such as alkyl halides or acyl chlorides.

Table 2: Reaction Outcomes with Electrophiles

| Electrophile | Product Class | Key Functional Group |

|---|---|---|

| Alkyl halides | Alkylated hydrazinecarboxamide | –NH–CO–NHR |

| Acyl chlorides | Acylated derivatives | –NH–CO–COR |

| Isocyanates | Urea-linked derivatives | –NH–CO–NH–R |

Mechanistic Insights

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(1-adamantylmethyl)hydrazinecarboxamide derivatives. These compounds have shown promising results against various cancer cell lines.

- Mechanism of Action : The compound's effectiveness appears to be linked to its ability to inhibit specific cellular pathways associated with tumor growth. For instance, derivatives have been evaluated using the National Cancer Institute's protocol, demonstrating significant cytotoxicity against leukemia, melanoma, lung, colon, and breast cancer cells .

- Case Study : In one study, an analogue of this compound was tested on multiple cancer cell lines. It exhibited a mean growth inhibition percentage (GP) of 62.61% on MDA-MB-435 (melanoma) and lower GP values on other tested lines, indicating selective potency .

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated. Various derivatives have shown moderate inhibition against key enzymes involved in microbial metabolism.

- Enzyme Inhibition : Studies indicate that hydrazinecarboxamide derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 µM to 106.75 µM for AChE . This suggests potential applications in treating infections or conditions exacerbated by microbial activity.

- Antitubercular Activity : Some derivatives have been screened for their activity against Mycobacterium tuberculosis, showing promising inhibitory effects with minimum inhibitory concentrations (MIC) as low as 125 µM .

Neurological Applications

The compound has been explored for its potential in treating neurological disorders due to its interaction with the vanilloid receptor subtype 1 (VR1).

- Pain Management : Compounds that inhibit VR1 receptors are being studied for their analgesic properties. This compound derivatives may serve as effective pain management agents by modulating nociceptive pathways .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic efficacy.

- X-ray Crystallography : Recent studies utilizing X-ray crystallography have provided insights into the molecular interactions and conformations that contribute to the compound's bioactivity . Such structural analyses help identify modifications that could enhance potency or selectivity against target diseases.

Summary of Findings

The table below summarizes key findings regarding the applications of this compound:

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety provides a rigid and stable framework that can interact with biological molecules, potentially inhibiting or modulating their activity. The aminourea group can form hydrogen bonds and other interactions with target proteins, leading to changes in their function. These interactions can result in various biological effects, including antiviral and anticancer activities.

Comparison with Similar Compounds

Structural Comparison

Key Structural Features:

- Alternative substituents :

- Phenyl/benzodioxole groups (e.g., in (2E)-2-[1-(1,3-benzodioxol-5-yl)-...hydrazinecarboxamide): Introduce aromaticity and hydrogen-bonding capacity, enhancing antifungal activity.

- Trifluoromethyl groups (e.g., N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides): Increase metabolic stability and electron-withdrawing effects.

- Nitro groups (e.g., N-(3-nitrophenyl)hydrazinecarboxamide): Improve reactivity but may raise toxicity concerns.

Table 1: Structural and Molecular Properties

Comparison with Other Derivatives :

- Ultrasound-assisted synthesis : Reduced reaction time from 24 hours (conventional) to 30–45 minutes for N-[substituted phenyl]hydrazinecarboxamides.

- Schiff base complexes : Condensation with aldehydes/ketones (e.g., o-vanillin) under mild conditions (51% yield).

Physicochemical Properties

- Lipophilicity : Adamantylmethyl derivatives likely exhibit higher logP values than phenyl or alkyl-substituted analogs, favoring membrane permeability.

- Solubility : Bulky adamantane may reduce aqueous solubility compared to smaller substituents (e.g., methyl or trifluoromethyl groups).

- Drug-likeness: Most hydrazinecarboxamides comply with Lipinski’s Rule of Five (e.g., molecular weight <500, ≤5 H-bond donors).

Table 3: Activity Profiles

Biological Activity

N-(1-adamantylmethyl)hydrazinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes current research findings, including its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₂₁N₃O and a molecular weight of 223.31 g/mol. The adamantane moiety contributes to its lipophilicity, influencing its biological activity. The compound is synthesized through a series of reactions starting from adamantane-1-carboxylic acid, followed by hydrazine hydration and subsequent transformations.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various hydrazine derivatives against Mycobacterium tuberculosis (Mtb), revealing that compounds with adamantane structures often have enhanced activity compared to their non-adamantane counterparts.

Minimum Inhibitory Concentration (MIC) Values

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | < 2 | M. tuberculosis |

| N-Butyl-2-isonicotinoylhydrazine-1-carboxamide | 1 | M. tuberculosis |

| N-Decyl derivative | 16–32 | M. tuberculosis |

| N-Methyl derivative | 250 | M. avium |

The above table illustrates the varying effectiveness of different hydrazine derivatives against Mtb and other mycobacterial strains, with the adamantane derivative showing superior activity.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro assays demonstrated that this compound can inhibit cancer cell proliferation through mechanisms involving DNA interaction and apoptosis induction.

Case Study: Anticancer Efficacy

In a study involving several synthesized derivatives, including this compound, the following results were observed:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Concentration Range : 0.5 to 50 µM.

- Results : Significant inhibition of cell growth was noted at concentrations as low as 5 µM, with IC50 values ranging from 10 to 20 µM across different cell lines.

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor, particularly against urease and cholinesterases. The inhibition of these enzymes can have therapeutic implications for conditions such as peptic ulcers and neurodegenerative diseases.

Inhibition Data

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Urease | 15.5 | |

| Acetylcholinesterase (AChE) | 27.04–106.75 | |

| Butyrylcholinesterase (BuChE) | 58.01–277.48 |

The data indicates that this compound has moderate inhibitory effects on cholinesterases, which could be beneficial in treating Alzheimer's disease.

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and target enzymes such as urease and various receptors involved in cancer pathways. These studies suggest that the adamantane moiety enhances binding affinity due to increased hydrophobic interactions.

Q & A

Basic: What are the optimal synthetic routes for N-(1-adamantylmethyl)hydrazinecarboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis of hydrazinecarboxamide derivatives typically involves multi-step reactions, including condensation of hydrazine derivatives with carbonyl-containing precursors. For example:

- Step 1: React 1-adamantylmethylamine with a carbonyl reagent (e.g., chloroformate or activated ester) to form an intermediate.

- Step 2: Couple the intermediate with hydrazine hydrate under controlled pH (neutral to slightly acidic) and temperature (40–60°C) to form the hydrazinecarboxamide backbone .

- Step 3: Purify via column chromatography or recrystallization, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and characterized by NMR (e.g., δ 8.2–8.5 ppm for NH protons) .

Key Optimization Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane/EtOH | Polarity control |

| Temperature | 50–60°C | Faster kinetics |

| Hydrazine Equiv. | 1.2–1.5 equivalents | Avoid side-reactions |

| Reaction Time | 12–24 hours | Complete conversion |

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- FT-IR: Identify characteristic peaks:

- NMR: Confirm adamantyl protons (δ 1.6–2.1 ppm, multiplet) and hydrazine NH signals (δ 7.5–8.5 ppm) .

- X-ray Crystallography: Resolve adamantyl cage geometry and hydrogen-bonding patterns (e.g., C-H⋯O interactions) using software like WinGX .

Advanced: How can density functional theory (DFT) and molecular docking elucidate the bioactivity of this compound?

Methodological Answer:

- DFT Computations: Optimize the molecular geometry at the B3LYP/6-31G(d,p) level to calculate electronic properties (e.g., HOMO-LUMO gap) and predict reactivity. Compare with experimental IR/NMR data to validate the structure .

- Molecular Docking: Use AutoDock Vina to simulate binding to biological targets (e.g., fungal CYP51 or kinase domains). Key parameters:

Example Results:

| Target Protein | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| CYP51 (Antifungal) | -7.2 | 12.5 ± 1.3 |

| Aurora Kinase A | -6.8 | 18.9 ± 2.1 |

Advanced: How to resolve contradictions in biological activity data for hydrazinecarboxamide derivatives?

Methodological Answer:

Conflicting results (e.g., high in vitro activity vs. low in vivo efficacy) may arise from:

- Physicochemical Properties: Check Lipinski’s Rule of Five violations (e.g., logP >5, molecular weight >500 Da) using tools like Molinspiration .

- Metabolic Stability: Perform microsomal assays (e.g., liver S9 fractions) to assess degradation rates. Adamantyl groups may enhance stability due to steric hindrance .

- Off-Target Effects: Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .

Case Study: A derivative showed anticonvulsant activity in MES test but high neurotoxicity. Adjusting the substituent on the phenyl ring (e.g., introducing electron-withdrawing groups) reduced toxicity while retaining activity .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound analogs?

Methodological Answer:

- Variable Substituents: Synthesize analogs with modifications on the adamantyl group (e.g., fluorination) or hydrazinecarboxamide moiety (e.g., aryl vs. alkyl substituents).

- Biological Assays: Test against a panel of targets (e.g., antifungal, anticancer) using standardized protocols (e.g., CLSI M38 for fungi ).

- Data Analysis: Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

SAR Trends Observed:

| Substituent Position | Activity Trend (Antifungal) | Rationale |

|---|---|---|

| Adamantyl C-1 | ↑ Activity | Enhanced lipophilicity |

| Hydrazine N-H | ↓ Solubility | Hydrogen-bond disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.